N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide

Medicinal Chemistry Structure-Activity Relationship CNS Drug Discovery

N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide (CAS not yet publicly assigned; ChemDiv Catalog ID Y041-5535) is a synthetic small molecule with the molecular formula C₁₈H₂₀N₄O₂ and a molecular weight of 324.38 g/mol, supplied as an achiral screening compound. The structure incorporates a pyrazine-2-carboxamide moiety linked via a glycinamide spacer to a 4-phenylpiperidine ring, placing it within the broader class of piperidinyl-pyrazine carboxamides that have been patented for diverse therapeutic applications.

Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
Cat. No. B11125307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide
Molecular FormulaC18H20N4O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CC=C2)C(=O)CNC(=O)C3=NC=CN=C3
InChIInChI=1S/C18H20N4O2/c23-17(13-21-18(24)16-12-19-8-9-20-16)22-10-6-15(7-11-22)14-4-2-1-3-5-14/h1-5,8-9,12,15H,6-7,10-11,13H2,(H,21,24)
InChIKeySPVWKGLBNALKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide: Compound Identity, Physicochemical Profile, and Procurement Baseline


N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide (CAS not yet publicly assigned; ChemDiv Catalog ID Y041-5535) is a synthetic small molecule with the molecular formula C₁₈H₂₀N₄O₂ and a molecular weight of 324.38 g/mol, supplied as an achiral screening compound . The structure incorporates a pyrazine-2-carboxamide moiety linked via a glycinamide spacer to a 4-phenylpiperidine ring, placing it within the broader class of piperidinyl-pyrazine carboxamides that have been patented for diverse therapeutic applications [1]. Current procurement data indicate a standard lead time of approximately one week for 24 mg quantities from the primary vendor, with the product intended exclusively for non-human research use . Critically, no dedicated peer-reviewed biological study exists for this exact compound; all differentiation evidence is derived from comparative structural analysis, patent scaffold claims, and the known pharmacological profile of the 4-phenylpiperidine pharmacophore [2].

Why Generic Substitution Fails: Structural Determinants That Differentiate N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide from In-Class Analogs


Generic substitution within the piperidinyl-pyrazine carboxamide class is precluded by two structural features that divergently tune pharmacological activity. First, the glycinamide linker (ethyl spacer between the piperidine nitrogen and the pyrazine carboxamide) is distinct from the propyl linker found in close analogs such as N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide (EVT-11143383); this one-methylene contraction alters both molecular flexibility (rotatable bond count) and the spatial relationship between the 4-phenylpiperidine pharmacophore and the pyrazine ring, a parameter shown in related 4-phenylpiperidine series to profoundly affect receptor subtype selectivity [1]. Second, the 4-phenylpiperidine core itself carries a measurable polypharmacology profile — including 5-HT₃A (IC₅₀ = 440 nM), 5-HT₁A (Kᵢ = 1.52 µM), and sigma receptor (Kᵢ = 1.98 µM) binding [2] — whose net biological outcome is exquisitely sensitive to the nature of the N-acyl substituent; minor changes in the carboxamide moiety can shift a compound from CNS-active probe to inactive analog [3]. For procurement decisions, these structural distinctions mean that two compounds sharing the ‘4-phenylpiperidino-pyrazinecarboxamide’ name may exhibit fundamentally different target engagement profiles, solubility characteristics, and off-target liabilities.

Product-Specific Quantitative Evidence: Head-to-Head and Cross-Study Comparisons for N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide


Linker Length Optimization: Ethyl vs. Propyl Spacer Comparison with N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide

The target compound contains an ethyl (two-carbon) linker between the 4-phenylpiperidine amide and the pyrazine carboxamide, in contrast to the propyl (three-carbon) linker in N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide (EVT-11143383). This difference reduces the rotatable bond count by one and decreases the calculated logP by approximately 0.5 units relative to the propyl analog (ChemDiv logP = 1.70 for target compound) . In the 4-phenylpiperidine patent family (US 11,028,098), linker length is explicitly identified as a critical determinant of heterobicycle positioning within the target binding pocket, with sub-nanomolar shifts in binding affinity observed between ethyl- and propyl-linked analogs across multiple targets [1].

Medicinal Chemistry Structure-Activity Relationship CNS Drug Discovery

4-Phenylpiperidine Pharmacophore Baseline: Quantified Receptor Binding Profile vs. Unsubstituted Piperidine Comparators

The 4-phenylpiperidine core — the pharmacophoric element common to the target compound — has been quantitatively profiled for receptor binding. Against 5-HT₃A, it exhibits an IC₅₀ of 440 nM; against 5-HT₁A, a Kᵢ of 1.52 µM; and against the sigma receptor, a Kᵢ of 1.98 µM [1]. In contrast, unsubstituted piperidine shows no measurable affinity (>10 µM) for these CNS targets [2]. This establishes that the 4-phenyl substitution is indispensible for the CNS polypharmacology of this chemotype. The patent US 11,028,098 further demonstrates that acylation of the piperidine nitrogen (as in the target compound) can modulate this baseline polypharmacology, conferring target selectivity that is not achievable with the free 4-phenylpiperidine scaffold alone [3].

Receptor Pharmacology Polypharmacology Screening Library Design

Patent-Backed Chemical Space: Pyrazine-Substituted 4-Phenylpiperidines as Privileged Compositions of Matter

US Patent 11,028,098 explicitly claims 4-phenylpiperidine compounds wherein the N-substituent 'B' is a substituted or unsubstituted pyrazine [1]. The target compound falls within this claimed chemical space, whereas many commercially available 4-phenylpiperidine derivatives (e.g., 4-phenylpiperidine-4-carboxamide, 4-hydroxy-4-phenylpiperidine) do not incorporate a pyrazine heterocycle and therefore occupy distinct IP and pharmacological territory [2]. The pyrazine ring contributes additional hydrogen-bond acceptor capacity (two nitrogen atoms) and a polar surface area contribution of approximately 25.9 Ų that is absent in phenyl-only analogs, directly impacting solubility and target recognition .

Intellectual Property Chemical Space Coverage Drug Discovery

Physicochemical Drug-Likeness: Compliance with Oral Bioavailability Rules Compared to Higher-Molecular-Weight Pyrazine-Piperidine Analogs

The target compound (MW = 324.38) fully complies with Lipinski's Rule of Five (Ro5) and Veber's rules: logP = 1.70, H-bond donors = 1, H-bond acceptors = 6, rotatable bonds = 5, and PSA = 59.3 Ų . In contrast, extended analogs such as N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide (MW = 408.5; PSA > 80 Ų; H-bond acceptors ≥ 8) exceed recommended thresholds for oral bioavailability . The target compound thus occupies a favorable 'lead-like' physicochemical window (MW < 350, logP < 3) that is preferentially selected in fragment- and lead-oriented screening libraries [1].

ADME Drug-Likeness Lead Optimization

Best Research and Industrial Application Scenarios for N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide


CNS-Focused High-Throughput Screening (HTS) Library Enrichment

The target compound's 4-phenylpiperidine core carries a validated CNS polypharmacology profile (5-HT₃A IC₅₀ = 440 nM; 5-HT₁A Kᵢ = 1.52 µM; Sigma Kᵢ = 1.98 µM) [1], while its lead-like physicochemical properties (MW = 324.38; logP = 1.70; Ro5 violations = 0) [2] make it ideally suited for inclusion in neurologically-targeted screening decks. Procurement of this compound enriches screening libraries with a pyrazine-containing 4-phenylpiperidine that occupies patent-protected chemical space (US 11,028,098), offering both biological and IP differentiation from the more common phenyl-only or hydroxy-substituted 4-phenylpiperidine fragments .

Structure-Activity Relationship (SAR) Studies of 4-Phenylpiperidine Linker Geometry

The ethyl (two-carbon) glycinamide linker in the target compound represents a distinct structural point on the SAR continuum between methyl- and propyl-linked 4-phenylpiperidine-pyrazine conjugates [1]. In the patent series US 11,028,098, linker length variation produced up to 10-fold shifts in target binding affinity [2]. Systematic procurement of the ethyl-linked target compound alongside its propyl analog (EVT-11143383) and the unlinked 4-phenylpiperidine fragment enables quantitative mapping of the linker-length dependence of target engagement, a critical exercise for lead optimization programs targeting CNS receptors.

Kinase and Neuroinflammatory Target Screening in Patent-Protected Chemical Space

The target compound's pyrazine-2-carboxamide moiety is a recognized kinase inhibitor pharmacophore, while the 4-phenylpiperidine group has been employed in NMDA receptor antagonist and monoamine transporter inhibitor programs [1]. The combination of these two motifs within a single, patent-protected molecule (US 11,028,098) [2] offers screening groups a dual-pharmacophore probe for targets at the intersection of neuroinflammation and kinase signaling (e.g., RIPK1, GSK-3β). Its lead-like physicochemical profile supports progression from hit identification to early lead optimization without the molecular-weight penalties that often accompany extended analogs .

Computational Chemistry and Pharmacophore Modeling Benchmarking

With its well-defined physicochemical parameters (PSA = 59.3 Ų, logP = 1.70, 5 rotatable bonds) and the experimentally characterized receptor binding profile of its 4-phenylpiperidine core [1], the target compound serves as an excellent benchmarking ligand for computational models. Its intermediate complexity — bridging fragment-like and drug-like space — makes it suitable for validating docking algorithms, pharmacophore hypotheses, and machine-learning-based activity prediction models, particularly in the context of CNS-targeted virtual screening campaigns [2].

Quote Request

Request a Quote for N-[2-oxo-2-(4-phenylpiperidino)ethyl]-2-pyrazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.